1-Butyl-3-(3-chlorophenyl)urea
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Overview
Description
1-Butyl-3-(3-chlorophenyl)urea is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.708 g/mol . This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-chlorophenyl)urea can be synthesized through the reaction of 3-chloroaniline with butyl isocyanate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can have different functional groups attached to the phenyl ring or the butyl chain .
Scientific Research Applications
1-Butyl-3-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butyl-3-(4-chlorophenyl)urea: Similar structure but with the chlorine atom in the para position.
1-Butyl-3-(2-chlorophenyl)urea: Chlorine atom in the ortho position.
1-Butyl-3-(3-bromophenyl)urea: Bromine atom instead of chlorine in the meta position
Uniqueness: 1-Butyl-3-(3-chlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLFJCDNMLXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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